molecular formula C25H22FNO3 B15156941 6-[2-[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]ethenyl]-4-hydroxyoxan-2-one

6-[2-[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]ethenyl]-4-hydroxyoxan-2-one

Cat. No.: B15156941
M. Wt: 403.4 g/mol
InChI Key: XJVKVAFYQRWVAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Pitavastatin Lactone can be synthesized through several methods. One common route involves the reaction of 1-naphthylmagnesium bromide with 1-®,7,7-trimethylbicyclo[2.2.1]heptan-2-one to form a tertiary alcohol, which is then converted to 2-(1-naphthyl)-1®,7,7-trimethylbicyclo[2.2.1]heptene . This intermediate undergoes hydroboration and oxidation to yield 4(S),7,7-trimethyl-3exo-(1-naphthyl)bicyclo[2.2.1]heptan-2exo-ol. Subsequent transesterification and condensation reactions lead to the formation of Pitavastatin Lactone .

Industrial Production Methods

Industrial production of Pitavastatin Lactone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as hydroboration, oxidation, and transesterification, followed by purification techniques like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Pitavastatin Lactone undergoes various chemical reactions, including:

    Oxidation: Conversion to its corresponding carboxylic acid.

    Reduction: Formation of alcohol derivatives.

    Substitution: Introduction of different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or diisobutylaluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, which can be further utilized in pharmaceutical applications .

Scientific Research Applications

Pitavastatin Lactone has several scientific research applications:

Properties

IUPAC Name

6-[2-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]ethenyl]-4-hydroxyoxan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO3/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-19-13-18(28)14-23(29)30-19/h1-4,7-12,16,18-19,28H,5-6,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVKVAFYQRWVAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC4CC(CC(=O)O4)O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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